molecular formula C15H21NOS2 B2439112 2-(cyclopentylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide CAS No. 1448069-83-7

2-(cyclopentylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide

Cat. No. B2439112
M. Wt: 295.46
InChI Key: BRBNNRCXJYTRHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclopentylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. This compound was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Antitumor Evaluation

  • A study by Shams et al. (2010) detailed the novel synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds, comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, exhibited high antitumor activities. The simplicity and diversity of the synthetic procedures suggest valuable roles in heterocyclic transformations and biological investigations (Shams, H., Mohareb, R., Helal, M. H., & Mahmoud, A., 2010).

Optoelectronic Properties

  • Camurlu and Guven (2015) explored the optoelectronic properties of thiazole-based polythiophenes, synthesized through amidification reactions. The study focused on electrochemical polymerization and the optoelectronic properties of the resulting conducting polymers, highlighting their potential application in optoelectronic devices (Camurlu, P., & Guven, N., 2015).

Antimicrobial Evaluation

Structural and Biological Evaluation

properties

IUPAC Name

2-cyclopentylsulfanyl-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS2/c17-15(11-19-14-3-1-2-4-14)16(13-5-6-13)9-12-7-8-18-10-12/h7-8,10,13-14H,1-6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBNNRCXJYTRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N(CC2=CSC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide

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